molecular formula C13H10N2O2 B045572 methyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 3464-66-2

methyl 9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B045572
CAS No.: 3464-66-2
M. Wt: 226.23 g/mol
InChI Key: FRNCTTUBAHKEBZ-UHFFFAOYSA-N
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Description

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a compound belonging to the class of β-carbolines, which are heterocyclic compounds containing a pyridine ring fused to an indole structure.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Methoxycarbonyl-beta-carboline are diverse. It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The precursor compounds for its biosynthesis include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .

Molecular Mechanism

The molecular mechanism of action of 1-Methoxycarbonyl-beta-carboline is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Methoxycarbonyl-beta-carboline can vary with different dosages in animal models

Metabolic Pathways

1-Methoxycarbonyl-beta-carboline is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 9H-pyrido[3,4-b]indole-1-carboxylate involves a manganese dioxide mediated one-pot synthesis. This method includes alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization . The reaction conditions typically involve the use of manganese dioxide as an oxidizing agent, and the process can be carried out in a single operation, making it efficient and cost-effective .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted β-carbolines .

Properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCTTUBAHKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188208
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-66-2
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?

A1: this compound is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.

Q2: How is this compound synthesized?

A2: A recent study [] highlights a novel synthetic route for this compound. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:

    Q3: Where has this compound been found in nature?

    A3: this compound has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.

    Q4: Why is there interest in developing synthetic routes for this compound and related compounds?

    A4: The carboline ring system, inherent to this compound, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].

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